
5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar isoxazole–carboxamide derivatives involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . The synthesis of novel 3-methyl-4-phenyl-isoxazole–Carboxamide derivatives was presented in a study . The coupling reaction to form the 3-methyl-4-phenyl-isoxazole–Carboxamide compounds was afforded by using DMAP and EDCI as activating agents and covalent nucleophilic catalysts .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoxazole–carboxamide derivatives typically involve the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . DMAP and EDCI are used as activating agents and covalent nucleophilic catalysts .Applications De Recherche Scientifique
Synthesis and Biological Activity
Research on structurally related compounds often focuses on the synthesis of novel entities and their evaluation for various biological activities. For instance, compounds with complex heterocyclic structures have been synthesized and assessed for their anti-inflammatory, analgesic, antimicrobial, and antitumor activities. These studies highlight the significance of heterocyclic compounds in medicinal chemistry, suggesting potential research applications of 5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide in drug discovery and development.
Anti-inflammatory and Analgesic Agents : The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds demonstrated significant anti-inflammatory and analgesic activities, suggesting the potential for structurally similar compounds in therapeutic applications (Abu‐Hashem et al., 2020).
Antimicrobial Agents : The development of clubbed quinazolinone and thiazolidinone derivatives has been explored for their potential as antimicrobial agents, indicating the importance of exploring the antimicrobial potential of similar compounds (Desai et al., 2011).
Antitumor Agents : Studies on imidazotetrazines and related compounds have explored their synthesis and potential as broad-spectrum antitumor agents, which could imply research avenues for compounds like 5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide in oncology (Stevens et al., 1984).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of related compounds provide valuable information on methodologies that could be applied to the synthesis and exploration of 5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide. Research in this area focuses on developing new synthetic routes, understanding reaction mechanisms, and elucidating the structure-activity relationships of novel compounds.
- Synthetic Methodologies : The development of convenient synthetic methods and spectral characterization for new heterocyclic compounds, including those containing morpholino groups, underscores the importance of synthetic chemistry in creating compounds with potential scientific and therapeutic applications (Zaki et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. Isoxazole derivatives have been known to bind to various biological targets based on their chemical diversity .
Mode of Action
They can interact with their targets through various mechanisms, often leading to changes in the function or activity of the target .
Biochemical Pathways
Isoxazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These pathways can have downstream effects on various biological processes.
Result of Action
Isoxazole derivatives are known to have significant biological interests . They can induce various cellular responses, depending on their specific targets and modes of action .
Orientations Futures
The future directions for “5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide” and similar compounds seem promising. They have shown potent to moderate activities against various cancer cell lines . A nano-emulgel was developed for the most potent compound, using a self-emulsifying technique, which increased the potency of the molecule against a cancer cell line . This suggests that these compounds could be potential and promising anti-cancer agents .
Propriétés
IUPAC Name |
5-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12-15(11-18-24-12)17(22)19-14-4-2-13(3-5-14)10-16(21)20-6-8-23-9-7-20/h2-5,11H,6-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHBCEHBDGXSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2989071.png)
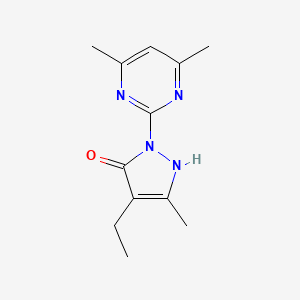

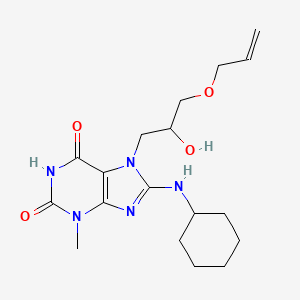
![1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B2989077.png)
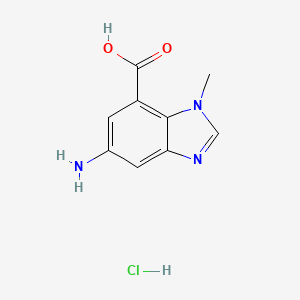
![2-[4-({3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2989081.png)
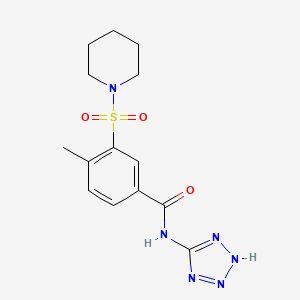
![2-chloro-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2989084.png)
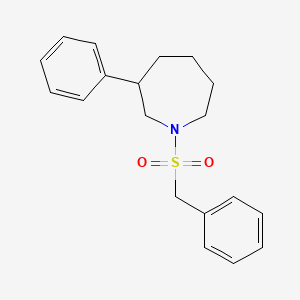

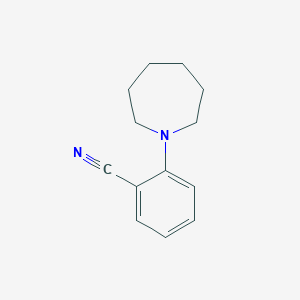
![(Z)-1-(methylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide](/img/structure/B2989089.png)
![5-Methyl-3-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2989094.png)